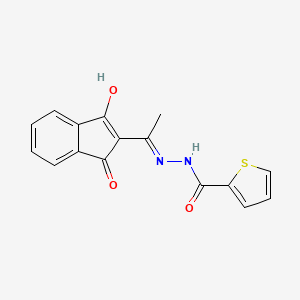

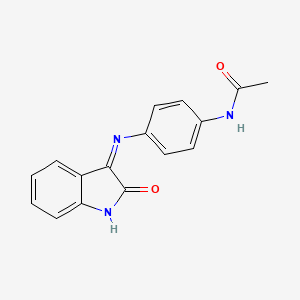

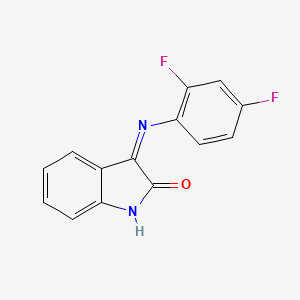

![molecular formula C40H51ClN2O8S2 B6300382 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate CAS No. 162411-22-5](/img/structure/B6300382.png)

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, dimethyl, and sulfonate

Mecanismo De Acción

Target of Action

NIR 4d, also known as MFCD31010417, is a compound that primarily targets G-quadruplexes (G4) structures . G4 structures are critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d is the first small-molecule fluorescent probe with NIR-II emission tailored for in vivo G4 detection .

Mode of Action

NIR 4d interacts with its targets, the G4 structures, by forming stable hydrogen bonds and strong π–π interactions . This interaction effectively inhibits twisted intramolecular charge transfer (TICT), thereby selectively illuminating G4 structures . The nuclear targeting function triggered by NIR enhances the cellular internalization and nuclear entry efficiency .

Biochemical Pathways

The biochemical pathways affected by NIR 4d involve the accurate in vivo imaging of G-quadruplexes (G4), which is critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d offers up to 47-fold fluorescence enhancement and a tissue imaging depth of 5 mm for in vivo G4 detection .

Result of Action

The molecular and cellular effects of NIR 4d’s action involve the illumination of G4 structures. Due to its NIR-II emission, large Stokes shift, and high selectivity, NIR 4d provides a significant fluorescence enhancement for in vivo G4 detection . Utilizing NIR 4d, researchers have achieved high-contrast visualization of tumor metastasis through lymph nodes and precise tumor resection .

Action Environment

The action environment of NIR 4d involves the use of near-infrared (NIR) light. NIR light has been adapted for optical fluorescence imaging because it is relatively safe and simple without hazardous ionizing radiation and has relatively deeper tissue penetration into living organisms than visible fluorescence light . The transition to second near-infrared (NIR-II) fluorescent imaging has been of significant interest, as it offers reduced autofluorescence and deeper tissue penetration, thereby facilitating more accurate in vivo imaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate involves multiple steps. The process typically begins with the preparation of the indolium core, followed by the introduction of the chloro, methoxy, and dimethyl groups. The final step involves the addition of the sulfonate group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be used as a probe to study cellular processes or as a precursor for biologically active compounds.

Medicine

In medicine, the compound’s derivatives could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.

Industry

In industrial applications, it may be used in the synthesis of dyes, pigments, or other specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate

- 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Propiedades

Número CAS |

162411-22-5 |

|---|---|

Fórmula molecular |

C40H51ClN2O8S2 |

Peso molecular |

787.4 g/mol |

Nombre IUPAC |

4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H51ClN2O8S2/c1-39(2)32-26-30(50-5)16-18-34(32)42(22-7-9-24-52(44,45)46)36(39)20-14-28-12-11-13-29(38(28)41)15-21-37-40(3,4)33-27-31(51-6)17-19-35(33)43(37)23-8-10-25-53(47,48)49/h14-21,26-27H,7-13,22-25H2,1-6H3,(H-,44,45,46,47,48,49) |

Clave InChI |

MNVASHPKEQOKQS-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C |

SMILES canónico |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

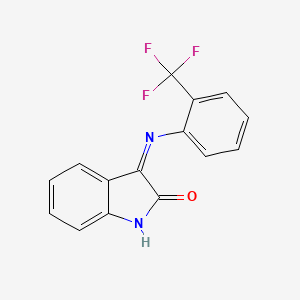

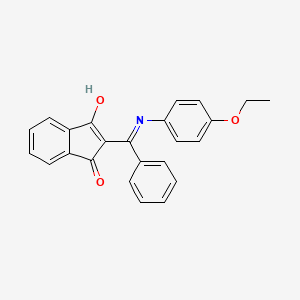

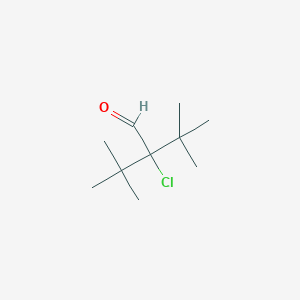

![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)

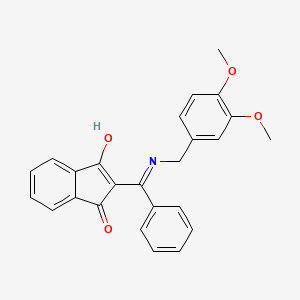

![(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6300386.png)